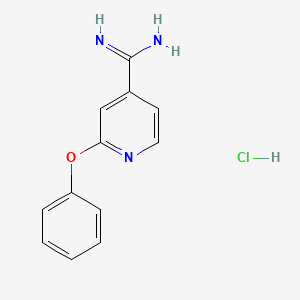

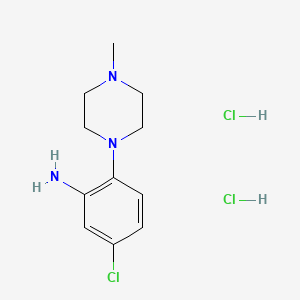

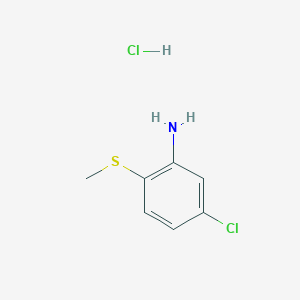

![molecular formula C14H14ClN5O B1452164 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-80-2](/img/structure/B1452164.png)

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Overview

Description

This compound is a novel, potent, and selective myeloperoxidase (MPO) inhibitor . It’s in clinical development for cardiovascular, renal, and metabolic diseases .

Synthesis Analysis

A new and improved synthetic route for the synthesis of this compound has been provided that is readily scalable for commercial production .Chemical Reactions Analysis

The metabolism of this compound is mainly comprised of reactions at the primary amine nitrogen and the thiourea sulfur, resulting in several conjugated metabolites with or without desulfurization . A carbamoyl glucuronide metabolite of this compound (M7) was the most abundant plasma metabolite in both human healthy volunteers and heart failure patients after single and repeated dose administration of this compound, accounting for 75%-80% of the total drug-related exposure .Scientific Research Applications

Synthesis and Chemical Applications

Pyrazolopyrimidine scaffolds, including compounds similar to the one mentioned, are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The importance of hybrid catalysts toward the synthesis of pyranopyrimidine and related scaffolds has been highlighted, showing the use of organocatalysts, metal catalysts, and nanocatalysts for developing substituted pyrimidine derivatives. These methodologies offer diverse catalytic applications for the development of lead molecules, showcasing the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Medicinal and Biological Significance

Pyrazolopyrimidines have displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structural activity relationship (SAR) studies of pyrazolopyrimidine derivatives have garnered attention, leading to the development of lead compounds for various disease targets. This underlines the compound's potential as a building block for developing drug-like candidates with diverse medicinal properties (Cherukupalli et al., 2017).

Structure-Activity Relationships (SAR)

The SAR studies of pyrazolopyrimidines have revealed significant biological properties, further emphasizing their importance in drug discovery. These compounds structurally resemble purines, prompting investigations into their therapeutic significance. Their interactions with various biochemical pathways and receptors have highlighted their potential in addressing central nervous system disorders, cardiovascular diseases, cancer, inflammation, and more. The comprehensive analysis of SAR provides insights into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications (Chauhan & Kumar, 2013).

Mechanism of Action

Target of Action

The primary target of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

By inhibiting PKB, this compound disrupts several downstream signaling pathways. PKB is known to phosphorylate and inactivate components of the pro-apoptotic machinery, including BAD and procaspase-9 . Therefore, inhibition of PKB can lead to the activation of these pro-apoptotic pathways, promoting cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by rapid clearance and low oral bioavailability . Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound leads to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Cellular Effects

The effects of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one on various cell types and cellular processes are profound. By inhibiting protein kinase B, the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth, metabolism, and survival. The inhibition of this pathway can lead to reduced cell proliferation and increased cell death. Furthermore, this compound has been observed to influence gene expression, altering the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinase B, preventing the phosphorylation and activation of the enzyme . This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses. Additionally, the compound may interact with other kinases and signaling proteins, further modulating cellular processes. The changes in gene expression observed with this compound are likely due to its impact on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of protein kinase B activity and prolonged effects on cell proliferation and apoptosis. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of protein kinase B and greater anti-tumor activity . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound, and conjugation enzymes, which aid in its subsequent excretion. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus, where it exerts its inhibitory effects on protein kinase B and other targets.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins. The presence of specific targeting signals or post-translational modifications may influence its subcellular distribution, ensuring that it reaches the appropriate compartments to exert its effects.

properties

IUPAC Name |

1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPDGLLJCYSPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)